Product packaging for 2-Chloro-N-(4-ethylcyclohexyl)acetamide(Cat. No.:CAS No. 915924-28-6)

2-Chloro-N-(4-ethylcyclohexyl)acetamide

Cat. No.: B1416235
CAS No.: 915924-28-6
M. Wt: 203.71 g/mol
InChI Key: IHYLVBSEACZOPF-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-ethylcyclohexyl)acetamide ( 915924-28-6) is a specialized organic compound with the molecular formula C 10 H 18 ClNO and a molecular weight of 203.71 g/mol . This molecule features a chloroacetamide backbone, where the amide nitrogen is substituted with a 4-ethylcyclohexyl group, a structure that contributes to its defined stereochemistry and lipophilicity . Its estimated density is 1.056 g/cm³, and it has a calculated boiling point of approximately 342.6°C . The chloroacetamide functional group is a key reactive site, making this compound a valuable building block or synthetic intermediate in advanced organic synthesis and agrochemical research . The lipophilic nature imparted by the 4-ethylcyclohexyl moiety can influence the compound's behavior in research applications, potentially improving membrane permeability in bioactive molecule design . As a reagent, it is particularly useful for the synthesis of more complex molecules through nucleophilic substitution reactions, enabling structure-activity relationship studies in the development of new chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18ClNO B1416235 2-Chloro-N-(4-ethylcyclohexyl)acetamide CAS No. 915924-28-6

Properties

IUPAC Name

2-chloro-N-(4-ethylcyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h8-9H,2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYLVBSEACZOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651134
Record name 2-Chloro-N-(4-ethylcyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-28-6
Record name 2-Chloro-N-(4-ethylcyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4-ethylcyclohexyl)acetamide typically involves the reaction of 4-ethylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{4-ethylcyclohexylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(4-ethylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic substitution: Substituted acetamides.

    Hydrolysis: 4-ethylcyclohexylamine and chloroacetic acid.

    Reduction: 2-chloro-N-(4-ethylcyclohexyl)ethanol.

Scientific Research Applications

2-Chloro-N-(4-ethylcyclohexyl)acetamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its amide functionality.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-ethylcyclohexyl)acetamide depends on its specific application. In general, the compound can interact with various molecular targets through its amide and chloro functionalities. For example, in biological systems, it may inhibit enzymes or interact with receptors, leading to specific physiological effects. The exact pathways and targets would depend on the context of its use.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Chloroacetamide Derivatives

Compound Name Molecular Formula MW (g/mol) Substituent on N-Atom XLogP3 H-Bond Donors/Acceptors Key Applications/Properties References
This compound C₁₀H₁₈ClNO 203.71 4-Ethylcyclohexyl 2.8 1/1 Intermediate for lipophilic derivatives
2-Chloro-N-(4-hydroxyphenyl)acetamide C₈H₈ClNO₂ 185.61 4-Hydroxyphenyl 2.1 2/2 Enhanced H-bonding, solubility in polar solvents
2-Chloro-N-(4-nitrophenyl)acetamide C₈H₇ClN₂O₃ 214.61 4-Nitrophenyl 2.5 1/3 Electron-withdrawing nitro group; reactivity in nucleophilic substitutions
2-Chloro-N-(4-cyanophenyl)acetamide C₉H₇ClN₂O 194.62 4-Cyanophenyl 2.8 1/2 Nitrile group for further functionalization
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 187.60 4-Fluorophenyl 2.3 1/2 Fluorine-induced metabolic stability; crystal engineering
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C₁₄H₁₇Cl₂NO₂ 310.20 Cyclohexyl + 2,3-dichlorophenoxy 4.1 1/2 Agrochemical applications; protein interactions

Key Differences and Implications

(a) Lipophilicity and Bioavailability

  • The 4-ethylcyclohexyl group in the target compound confers higher lipophilicity (XLogP3 = 2.8) compared to phenyl derivatives like 2-Chloro-N-(4-hydroxyphenyl)acetamide (XLogP3 = 2.1) . This property enhances membrane permeability, making it suitable for central nervous system (CNS)-targeted drugs.
  • In contrast, N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide (XLogP3 = 4.1) exhibits extreme lipophilicity due to the dichlorophenoxy group, favoring use in hydrophobic agrochemical formulations .

(c) Crystallography and Solid-State Properties

  • 2-Chloro-N-(4-fluorophenyl)acetamide () forms intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice . Similar hydrogen-bonding patterns are observed in 2-Chloro-N-(3-methylphenyl)acetamide , where dual N–H···O interactions drive packing along the a-axis .

Data Tables

Table 2: Hydrogen Bonding and Crystal Packing in Selected Derivatives

Compound H-Bond Donor/Acceptor Intermolecular Interactions Crystal System Reference
2-Chloro-N-(4-fluorophenyl)acetamide 1/2 N–H···O chains along c-axis Monoclinic
2-Chloro-N-(3-methylphenyl)acetamide 1/2 Dual N–H···O along a-axis Triclinic
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide 1/2 N–H···O chains along c-axis Monoclinic

Biological Activity

2-Chloro-N-(4-ethylcyclohexyl)acetamide is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, which includes a chloro group and a 4-ethylcyclohexyl substituent on the acetamide backbone, is being investigated for various pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C10H18ClNO
  • Molecular Weight : 201.71 g/mol
  • IUPAC Name : this compound
  • CAS Number : 915924-28-6

The synthesis of this compound typically involves the reaction of 4-ethylcyclohexylamine with chloroacetyl chloride, facilitated by a base such as triethylamine to neutralize the by-products formed during the reaction .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the chloro atom enhances its binding affinity to target proteins, potentially modulating their activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The inhibition mechanism often involves binding to the active site of the enzyme, thereby preventing substrate interaction and subsequent catalysis .

Interaction with Receptors

The compound may also exhibit activity through receptor modulation. For instance, it is hypothesized that this compound could interact with neurotransmitter receptors or other signaling pathways, leading to various physiological effects .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. These studies typically evaluate cellular integrity and genotoxicity. For example, tests on oral mucosa cells indicated low toxicity levels with minimal cellular alterations compared to positive control groups . This suggests that while the compound may exert biological effects, it does so with a favorable safety margin.

Case Study: Antibacterial Activity Assessment

A comparative study evaluated the antibacterial effects of several acetamides, including derivatives with chloro substitutions. The findings revealed that compounds with chlorine exhibited enhanced binding energies in molecular docking studies against penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis .

CompoundMIC (µg/mL)Binding Energy (kcal/mol)
A11024-
A2512-59.0

This table illustrates how structural modifications impact biological activity and highlights the potential for further exploration of this compound in similar contexts.

Research Findings on Mechanisms

Further investigations into the mechanisms of action revealed that compounds like 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide exert bactericidal effects through cell lysis mechanisms. This involves disrupting bacterial cell wall integrity via PBPs inhibition, leading to cytoplasmic content release .

Q & A

Q. What are the standard protocols for synthesizing 2-Chloro-N-(4-ethylcyclohexyl)acetamide?

Methodological Answer: Synthesis typically involves nucleophilic substitution of chloroacetyl chloride with 4-ethylcyclohexylamine under controlled conditions. Key steps include:

  • Reagent Preparation: Use dry dichloromethane as a solvent to minimize hydrolysis.
  • Temperature Control: Maintain 0–5°C during amine addition to prevent side reactions.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .
    Table 1: Synthetic Parameters
ParameterValue
Reaction Time4–6 hours
Yield70–85%
Purity (HPLC)≥95%

Q. How can researchers characterize the compound’s structural integrity and purity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the presence of the chloroacetamide group (δ 4.2 ppm for CH2_2Cl) and cyclohexyl protons (δ 1.2–2.1 ppm) .
  • Mass Spectrometry: ESI-MS ([M+H]+^+ at m/z 204.1) validates molecular weight .
  • HPLC: Reverse-phase C18 column (ACN/water) assesses purity (>98% for research-grade material) .

Q. What stability considerations are critical for handling this compound?

Methodological Answer: Stability is influenced by:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation.
  • Hydrolysis Risk: Avoid aqueous buffers at pH >8, as the chloroacetamide group hydrolyzes to glycine derivatives .
  • Thermal Stability: Decomposition occurs above 150°C (TGA data) .

Q. What preliminary assays evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Testing: Use microbroth dilution (CLSI guidelines) against Gram-negative (Klebsiella pneumoniae) and Gram-positive (Staphylococcus aureus) strains. MIC values are reported in µg/mL .
  • Enzyme Inhibition: Screen against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SHELX): Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key metrics:
    • R-Factor: Target <0.05 for high-resolution data.
    • Hydrogen Bonding: Analyze intermolecular interactions (e.g., N–H···O=C) for stability insights .
      Table 2: Crystallographic Data (Hypothetical Example)
ParameterValue
Space GroupP21_1/c
Unit Cella=10.2 Å, b=12.4 Å, c=14.3 Å
Resolution0.84 Å

Q. How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Substituent Variation: Modify the cyclohexyl (e.g., 4-propyl vs. 4-ethyl) or chloroacetamide group (e.g., fluoro substitution).
  • Biological Testing: Compare IC50_{50} values in enzyme assays to identify critical functional groups.
  • Computational Modeling: Use DFT (B3LYP/6-31G*) to correlate electronic properties (e.g., dipole moment) with activity .

Q. What strategies mitigate solubility limitations in biological assays?

Methodological Answer:

  • Co-solvents: Use DMSO (<1% v/v) to enhance aqueous solubility without cytotoxicity.
  • Liposomal Encapsulation: Formulate with phosphatidylcholine to improve bioavailability .
  • Pro-drug Design: Synthesize ester derivatives (e.g., acetyloxymethyl) for hydrolytic activation .

Q. How to resolve contradictions between computational and experimental solubility data?

Methodological Answer:

  • XLogP3 vs. Experimental LogP: If XLogP3 predicts 2.8 but experimental LogP is 3.2, re-evaluate solvent parameters (e.g., ionic strength) in shake-flask assays .
  • Molecular Dynamics (MD): Simulate solvation shells to identify aggregation-prone conditions .

Q. What methods assess batch-to-batch purity in scaled-up synthesis?

Methodological Answer:

  • GC-MS: Detect volatile impurities (e.g., unreacted 4-ethylcyclohexylamine).
  • Elemental Analysis: Match calculated vs. observed C, H, N, Cl content (±0.3% tolerance) .

Q. How to investigate synergistic effects with antibiotics?

Methodological Answer:

  • Checkerboard Assay: Combine with ciprofloxacin or meropenem at sub-MIC concentrations. Calculate FIC index:
    • Synergy: FIC ≤0.5
    • Additivity: 0.5 < FIC ≤1 .
      Table 3: Hypothetical Synergy Data (vs. K. pneumoniae)
AntibioticFIC IndexOutcome
Ciprofloxacin0.3Synergy
Meropenem0.7Additive

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(4-ethylcyclohexyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(4-ethylcyclohexyl)acetamide

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